4-脱氧-a-D-吡喃葡萄糖甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

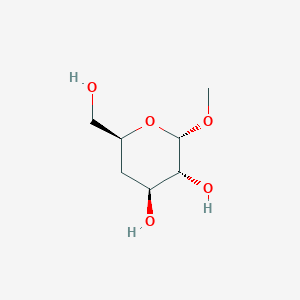

Methyl 4-deoxy-a-D-glucopyranoside (MDG) is a chemical compound that belongs to the class of carbohydrates. It is a derivative of glucose and is widely used in scientific research due to its unique properties.

科学研究应用

Diabetes Mellitus Treatment Research

Methyl 4-deoxy-a-D-glucopyranoside: has been utilized in the development of SGLT2 inhibitors for treating type 2 diabetes mellitus. Researchers use analogues like alpha-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside (Me4FDG) as a PET tracer to image and predict the effectiveness of SGLT2 inhibitors . This compound’s affinity for SGLT1 and SGLT2 proteins allows for the visualization of renal glucose excretion, which is crucial for assessing the response to diabetes treatments .

Imaging and Diagnostic Applications

In nuclear medicine, Methyl 4-deoxy-a-D-glucopyranoside derivatives are used as tracers in Positron Emission Tomography (PET) scans. These derivatives, such as Me4FDG, help in the non-invasive imaging of cellular glucose uptake and can be particularly useful in the detection and monitoring of cancer . The compound’s properties make it suitable for tracking the absorption of glucose by cells via SGLT2 .

Asymmetric Synthesis in Organic Chemistry

This compound is a precursor in the synthesis of azacrown ethers , which are used in asymmetric reactions. These reactions are fundamental in producing enantioenriched products, which have significant implications in the development of pharmaceuticals and other biologically active molecules . The structural flexibility of the glucopyranoside-based crown compounds influences their catalytic activity and enantioselectivity .

Antimicrobial and Antiviral Research

Methyl 4-deoxy-a-D-glucopyranoside: and its derivatives show potential in antimicrobial and antiviral research. They play a pivotal role in the study of diseases such as cancer and are being explored for their ability to facilitate the development of new antiviral medications .

作用机制

Target of Action

Methyl 4-deoxy-a-D-glucopyranoside, also known as alpha-D-xylo-Hexopyranoside, methyl 4-deoxy-, is a compound that has been shown to stimulate gustatory receptors, specifically those responsible for sweet taste in mammalian biochemical studies . It is also an intermediate for the synthesis of 4-Deoxy-D-glucose .

Mode of Action

This interaction likely involves the binding of the compound to these receptors, triggering a series of biochemical reactions that result in the perception of sweetness .

Biochemical Pathways

Methyl 4-deoxy-a-D-glucopyranoside is involved in the synthesis of diverse glycosides and glycosidic linkages, thereby facilitating groundbreaking research on metabolic pathways . .

Pharmacokinetics

It is known that the compound is rapidly absorbed into the blood and cleared from the intestine within 15 minutes This suggests that the compound has good bioavailability

Result of Action

The primary result of Methyl 4-deoxy-a-D-glucopyranoside’s action is the stimulation of gustatory receptors, leading to the perception of sweetness . This compound has also been shown to have potential in antimicrobial and antiviral activities, facilitating the development of antiviral medications .

属性

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-deoxy-a-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)